molecular formula C7H3F5OS B2465896 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde CAS No. 2416237-46-0

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde

Cat. No.: B2465896
CAS No.: 2416237-46-0
M. Wt: 230.15
InChI Key: QZPDPAMQPIKUAE-UHFFFAOYSA-N
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Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H3F5OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a pentafluoroethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde typically involves the introduction of the pentafluoroethyl group to the thiophene ring followed by formylation. One common method involves the reaction of thiophene with pentafluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Br2 in acetic acid, HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid.

    Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol.

    Substitution: 5-(1,1,2,2,2-Pentafluoroethyl)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the pentafluoroethyl group.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
  • 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiophenecarboxylic acid
  • 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol

Uniqueness

Compared to similar compounds, 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring. This influences its chemical reactivity and the types of reactions it can undergo. The presence of the pentafluoroethyl group also imparts unique properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPDPAMQPIKUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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